molecular formula C15H21NO5 B3339807 (R)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid CAS No. 1260607-94-0

(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid

Cat. No.: B3339807
CAS No.: 1260607-94-0
M. Wt: 295.33 g/mol
InChI Key: WOCXBQCASNXFLJ-LLVKDONJSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amine group, a 4-hydroxybenzyl substituent at the second carbon, and a carboxylic acid moiety. This compound is structurally analogous to intermediates used in peptide synthesis and drug development, particularly in oncology and immunoproteasome inhibition research. Its stereochemistry (R-configuration) and hydroxyl group on the benzyl ring may influence its pharmacokinetic properties, such as solubility and metabolic stability, as well as its biological interactions.

Properties

IUPAC Name

(2R)-2-[(4-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-4-6-12(17)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCXBQCASNXFLJ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130481
Record name (αR)-α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260607-94-0
Record name (αR)-α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260607-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the hydroxybenzyl moiety: This can be achieved through a Friedel-Crafts alkylation reaction using 4-hydroxybenzyl chloride and an appropriate catalyst.

    Coupling of the protected amino acid with the hydroxybenzyl moiety: This step involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxybenzyl moiety can undergo oxidation to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Free amino acids.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group: The tert-butoxycarbonyl group is commonly used to protect amino groups during multi-step synthesis.

Biology

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.

    Peptide Synthesis: Utilized in the synthesis of peptides and peptidomimetics.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug development.

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Industry

    Material Science: Employed in the synthesis of polymers and materials with specific properties.

    Catalysis: Used as a ligand in catalytic reactions.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid depends on its specific application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. In drug development, it may bind to specific receptors or proteins, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a core structure with several BOC-protected amino acid derivatives, differing primarily in substituents on the aromatic ring or the amino acid side chain. Key analogues include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituent (Position) Molecular Weight CAS Number Applications/Notes References
(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid (Target) 4-hydroxybenzyl (C2) Calculated: ~293.3 Not explicitly listed Hypothesized use in drug intermediates N/A
(R)-2-((tert-BOC)amino)-3-(4-ethylphenyl)propanoic acid 4-ethylphenyl (C3) 293.36 261380-34-1 Research use (e.g., kinase inhibitors)
(R)-2-((tert-BOC)amino)-3-phenylpropanoic acid Phenyl (C3) 265.30 Not provided Pharmacokinetic studies
(2S,3R)-2-(tert-BOC)amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-methoxyphenyl, hydroxyl (C3) 323.34 Not provided Immunoproteasome inhibition
(R)-3-((tert-BOC)amino)-2-methylpropanoic acid Methyl (C2) 203.24 132696-45-8 Peptide synthesis

Notes:

  • The absence of direct data on the target compound necessitates extrapolation from structural analogues.

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl-protected amino group and a hydroxybenzyl moiety, suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its applications in drug development, enzyme inhibition, and peptide synthesis.

Chemical Structure and Properties

The compound has the following chemical formula: C15H21NO5. Its IUPAC name is (2R)-2-[(4-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. The presence of both a tert-butoxycarbonyl group and a hydroxybenzyl moiety enhances its chemical versatility, allowing for various synthetic applications.

PropertyValue
Molecular FormulaC15H21NO5
IUPAC Name(2R)-2-[(4-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS Number1260607-94-0

Enzyme Inhibition

One of the primary areas of investigation for this compound is its potential as an enzyme inhibitor . The structural features of this compound allow it to interact with the active sites of various enzymes, potentially blocking substrate access. This property makes it a candidate for the design of selective inhibitors in pharmacological research.

Peptide Synthesis

The compound is also utilized in peptide synthesis due to its ability to act as a building block in constructing more complex peptide structures. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality during multi-step synthesis processes, facilitating the formation of peptide bonds without premature reactions.

Drug Development

In medicinal chemistry, this compound is being explored for its potential as a pharmacophore in drug development. Its ability to modify biological activity through receptor binding makes it relevant for creating new therapeutic agents targeting various diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's biological activities:

The mechanism of action for this compound largely depends on its application:

  • In enzyme inhibition, it likely interacts with the enzyme's active site, preventing substrate binding.
  • For drug development, it may bind to specific receptors or proteins, altering their functional activity and potentially leading to therapeutic effects.

Q & A

Q. What are the standard synthetic routes for preparing (R)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid?

Methodological Answer: The synthesis typically involves:

Protection of functional groups : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. For example, Boc-protected precursors are synthesized using tert-butoxycarbonyl chloride in the presence of a base like triethylamine .

Coupling reactions : Carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used for amide bond formation. For instance, coupling Boc-protected amino acids with hydroxyl-containing aromatic moieties in CH₂Cl₂ .

Deprotection and purification : Acidic or basic conditions remove protecting groups (e.g., TBDMS-Cl deprotection with LiOH in THF/water ), followed by purification via column chromatography (petroleum ether/EtOAc) or preparative HPLC .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR verify the Boc group, aromatic protons, and backbone stereochemistry. For example, distinct peaks for tert-butyl (δ ~1.4 ppm) and aromatic protons (δ ~6.8-7.2 ppm) confirm regiochemistry .

Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight and purity. Observed [M+H]⁺ or [M+Na]⁺ peaks align with theoretical values .

Optical Rotation : Polarimetry confirms the R-configuration. Specific rotation values (e.g., [α]D²⁵ = -13.2° in 3 N NaOH) are compared to literature .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of the compound?

Methodological Answer: Key variables include:

Solvent Selection : Polar aprotic solvents like DMF enhance solubility of Boc-protected intermediates .

Catalyst Loading : Increasing DMAP concentration (0.1–0.3 eq) accelerates coupling reactions .

Temperature Control : Reactions performed at 0–4°C minimize side reactions (e.g., racemization) .

Workup Efficiency : Acid-base extraction (e.g., using 1 M HCl) improves recovery of carboxylic acid derivatives .

Data Contradiction Note : reports 61.6% yield using column chromatography, while skips purification after acidification. Scale-dependent protocols may favor extraction for large batches .

Q. How does the R-configuration influence the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

Enzyme Binding Assays : The R-enantiomer shows higher affinity for targets like Ube2g2 (a ubiquitin-conjugating enzyme) due to spatial compatibility with active sites. Competitive inhibition assays (IC₅₀ values) compare R vs. S configurations .

Structural Modifications : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) enhances binding. highlights R-configured derivatives as irreversible allosteric inhibitors with sub-micromolar potency .

Q. What are the challenges in incorporating this compound into peptide-based drug candidates?

Methodological Answer:

Protecting Group Compatibility : Boc groups are stable under basic conditions but require TFA (trifluoroacetic acid) for removal, which may degrade acid-sensitive peptide chains. Alternatives like Fmoc (fluorenylmethyloxycarbonyl) are explored for orthogonal protection .

Coupling Efficiency : Steric hindrance from the 4-hydroxybenzyl group reduces amide bond formation rates. Pre-activation with HOBt (hydroxybenzotriazole) improves coupling .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., (S)-3-(4-boronophenyl)-2-Boc-amino propanoic acid ).

Deuterated Solvent Effects : Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid peak shifting .

High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid

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